N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide
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Overview
Description
Z16078526 is a chemical compound known for its ability to induce the expression of uncoupling protein 1 (Ucp1) and promote thermogenesis in brown adipocytes. It has a molecular formula of C18H17N3O4S and a molecular weight of 371.41 g/mol . This compound is primarily used in scientific research to study metabolic processes and energy expenditure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z16078526 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods: Industrial production of Z16078526 is carried out under controlled conditions to ensure high purity and yield. The compound is typically produced in solid form and can be dissolved in dimethyl sulfoxide (DMSO) for experimental use. The storage conditions for the compound include keeping it at -20°C for up to three years in powder form and at -80°C for up to six months in solution .
Chemical Reactions Analysis
Types of Reactions: Z16078526 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced with other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while reduction and substitution can lead to modified compounds with different functional properties .
Scientific Research Applications
Z16078526 has several scientific research applications, including:
Chemistry: Used to study the mechanisms of thermogenesis and energy expenditure.
Biology: Investigates the role of Ucp1 in brown adipocytes and its impact on metabolic processes.
Medicine: Explores potential therapeutic applications for metabolic disorders and obesity.
Industry: Utilized in the development of new compounds targeting metabolic pathways
Mechanism of Action
Z16078526 exerts its effects by inducing the expression of Ucp1, promoting p38 mitogen-activated protein kinase (MAPK) phosphorylation, and stimulating lipolysis in primary mouse brown adipocytes. The compound activates thermogenic gene expression and mitochondrial activity, specifically uncoupled respiration. The mechanism of action involves binding to A kinase anchoring protein 1 (AKAP1) and modulating its interaction with protein kinase A (PKA), a key node in the beta-adrenergic signaling pathway .
Comparison with Similar Compounds
AST070: Another compound that induces Ucp1 expression and promotes thermogenesis.
PLK1/p38γ-IN-1: A compound that targets p38 MAPK and enhances thermogenic gene expression.
SB 242235: A p38 MAPK inhibitor with similar effects on thermogenesis .
Uniqueness: Z16078526 is unique in its ability to simultaneously induce Ucp1 expression, promote p38 MAPK phosphorylation, and stimulate lipolysis, making it a valuable tool for studying metabolic processes and developing potential therapies for metabolic disorders .
Properties
Molecular Formula |
C18H17N3O4S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H17N3O4S/c1-24-11-7-8-14(15(9-11)25-2)19-16(22)10-26-18-20-13-6-4-3-5-12(13)17(23)21-18/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21,23) |
InChI Key |
MHSOAGHWQLCVOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2)OC |
Origin of Product |
United States |
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